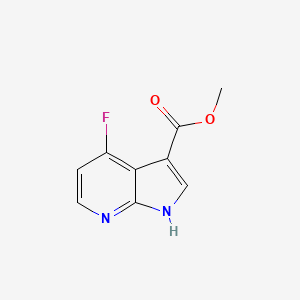![molecular formula C9H9F3O B1446596 [2-(2,2,2-Trifluoroethyl)phenyl]methanol CAS No. 1779744-15-8](/img/structure/B1446596.png)
[2-(2,2,2-Trifluoroethyl)phenyl]methanol
Übersicht
Beschreibung
“[2-(2,2,2-Trifluoroethyl)phenyl]methanol” is a chemical compound that contains a trifluoroethyl group attached to a phenyl group, with a methanol group attached to the phenyl ring . It is related to 2,2,2-Trifluoroethanol, a colorless, water-miscible liquid that has a smell reminiscent of ethanol .
Synthesis Analysis
The synthesis of related compounds, such as 2,2,2-Trifluoroethanol, involves the hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid, such as the esters or acyl chloride . It can also be prepared by hydrogenolysis of compounds of generic formula CF3−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms), in the presence of a palladium-containing catalyst deposited on activated charcoal .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Esters
[2-(2,2,2-Trifluoroethyl)phenyl]methanol: is used in the synthesis of fluorinated esters, which are compounds with a wide range of applications. These esters are synthesized by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate . The reaction is notable for its mild conditions and good functional group tolerance, making it a green and efficient method to produce these esters.
Development of Fluorescent Probes
The compound serves as a precursor in the development of fluorescent probes used in chemical biology . These probes are essential for studying subcellular localization and mechanisms of action of bioactive compounds, aiding in drug discovery and cell imaging.
Polymerization Monomers
It acts as a monomer for polymerization, creating materials like anion-exchange membranes and drug delivery agents . The fluorinated esters derived from [2-(2,2,2-Trifluoroethyl)phenyl]methanol are used due to their reliable polymerization characteristics.
Surface Modification of Membranes
The compound is utilized in the synthesis of graft copolymers for surface modification of ultrafiltration membranes . This modification improves the hydrophilicity and antifouling properties of the membranes, enhancing their performance in water treatment processes.
Antioxidative or Antibacterial Activities
Fatty acid esters synthesized from [2-(2,2,2-Trifluoroethyl)phenyl]methanol have shown potential antioxidative or antibacterial activities . These properties are valuable for applications in food safety, cosmetics, and pharmaceuticals.
Acylation Reagents
The compound is used as an acylation reagent in various chemical reactions, including transesterification, amidation, and kinetic resolution of aliphatic amines . This highlights its versatility in synthetic organic chemistry.
Langmuir Monolayers Studies
In scientific research, the Langmuir monolayers of behenic acid 2,2,2-trifluoroethyl ester, derived from [2-(2,2,2-Trifluoroethyl)phenyl]methanol , are studied for their unique electrostatic properties . These studies are crucial for understanding molecular interactions at interfaces.
Synthesis of Chiral Fluorospiroindole Derivatives
Finally, it is used in the synthesis of chiral fluorospiroindole derivatives, which are important in medicinal chemistry for their high yields and excellent diastereo- and enantioselectivities .
Eigenschaften
IUPAC Name |
[2-(2,2,2-trifluoroethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROZLYUUJLODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



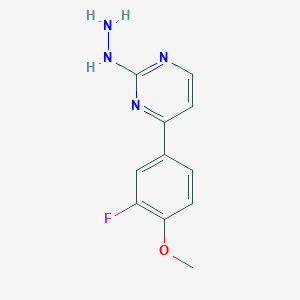



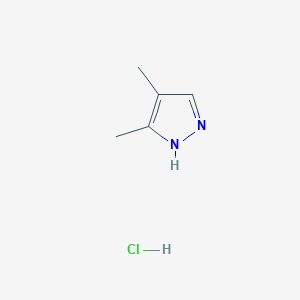

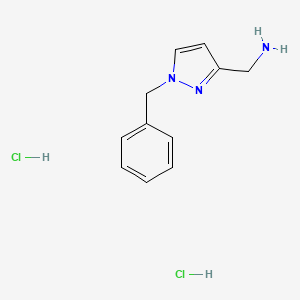
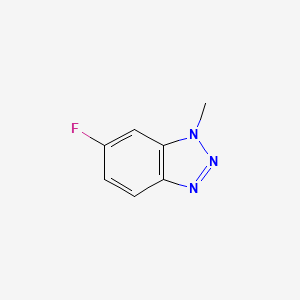
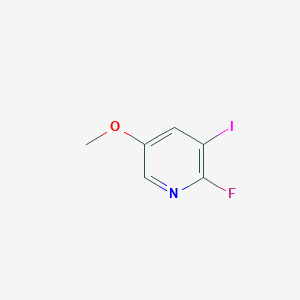


![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)
![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)
